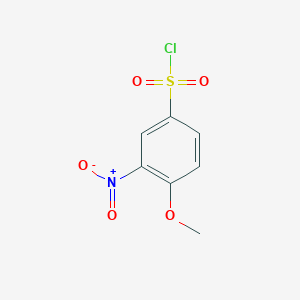

4-methoxy-3-nitrobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYNJONRUFAOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066761 | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-79-9 | |

| Record name | 4-Methoxy-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methoxy-3-nitrobenzenesulfonyl chloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and applications of 4-methoxy-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis.

Core Physical and Chemical Properties

This compound (CAS No. 22117-79-9) is an organic compound featuring a sulfonyl chloride functional group on a benzene ring, which is also substituted with methoxy and nitro groups.[1] These substitutions influence the compound's reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The compound's reactivity is primarily due to the highly electrophilic sulfonyl chloride group, which readily participates in nucleophilic substitution reactions.

Physical Properties Summary

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₅S | [1][2] |

| Molecular Weight | 251.65 g/mol | [2] |

| CAS Number | 22117-79-9 | [1][] |

| Appearance | Solid or liquid, depending on conditions | [1] |

| Boiling Point | 408.2 °C at 760 mmHg | [] |

| Density | 1.553 g/cm³ | [] |

| Solubility | Inferred from related compounds to be slightly soluble in water and soluble in organic solvents like ether, chloroform, and benzene.[4][5] |

Synonyms: 2-Nitroanisole-4-sulfonyl chloride; 3-Nitro-4-methoxybenzenesulfonyl chloride; Benzenesulfonyl chloride, 4-methoxy-3-nitro-.[1]

Experimental Protocols

Synthesis Protocol: A Representative Method

The synthesis of nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitroaromatic compound. The following is a generalized procedure adapted from the synthesis of 3-nitrobenzenesulfonyl chloride.

Reaction: Chlorosulfonation of 4-methoxy-3-nitrobenzene.

Materials:

-

4-methoxy-3-nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice-water bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a reaction vessel equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice-water bath, slowly add 4-methoxy-3-nitrobenzene dropwise to an excess of chlorosulfonic acid over several hours.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for an additional period.

-

Slowly warm the mixture to a higher temperature (e.g., 70 °C) and add thionyl chloride dropwise over a couple of hours.

-

Continue stirring at this elevated temperature until the evolution of gas ceases.

-

Cool the reaction mixture and carefully pour it into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by suction filtration and wash it with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Analytical Protocol: Representative HPLC Method

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a generalized method based on the analysis of similar aromatic sulfonyl chlorides.

Instrumentation:

-

HPLC system with a UV detector

-

Normal or reverse-phase C18 column

Mobile Phase (Isocratic):

-

A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer (e.g., phosphate buffer). The exact ratio should be optimized for best separation.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample and standard solutions into the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance (typically in the range of 254 nm for aromatic compounds).

-

Quantification: The concentration of the compound in the sample can be determined by comparing the peak area of the sample to that of the standard.

Role in Drug Development and Organic Synthesis

Nitrobenzenesulfonyl chlorides are important reagents in medicinal chemistry and drug development. They are often used to introduce a sulfonamide group, which is a common functional group in many pharmaceuticals. A notable application of a related compound, p-nitrobenzenesulfonyl chloride, is in the synthesis of the HIV protease inhibitor, Darunavir.[6][7] In this synthesis, the p-nitrobenzenesulfonyl group is used to protect an amine. While a specific drug synthesized from this compound is not prominently cited in the reviewed literature, its structural similarity to other key reagents suggests its potential utility in the development of novel therapeutics, particularly where modulation of electronic properties of the sulfonyl chloride is desired.

The general reaction involves the coupling of the sulfonyl chloride with an amine to form a stable sulfonamide, which may be a key intermediate in a larger synthetic pathway.

References

- 1. CAS 22117-79-9: this compound [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 7. WO2011048604A2 - An improved process for the preparation of darunavir - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-methoxy-3-nitrobenzenesulfonyl chloride (CAS: 22117-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-3-nitrobenzenesulfonyl chloride, with the CAS number 22117-79-9, is a valuable organic compound characterized by a benzene ring substituted with a sulfonyl chloride, a methoxy group, and a nitro group. This trifunctionalized aromatic compound serves as a critical building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the highly reactive sulfonyl chloride group, combined with the electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group, imparts unique reactivity to the molecule, making it a versatile reagent for the synthesis of complex sulfonamide derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22117-79-9 | [2] |

| Molecular Formula | C₇H₆ClNO₅S | [2] |

| Molecular Weight | 251.65 g/mol | [2] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3 | [2] |

| InChIKey | PWYNJONRUFAOFG-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)Cl)N(=O)[O-] | [2] |

| Synonyms | 2-Nitroanisole-4-sulfonyl chloride, 3-Nitro-4-methoxybenzenesulfonyl chloride | [1] |

Synthesis

The primary synthetic route to this compound involves the chlorosulfonation of 2-nitroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol: Chlorosulfonation of 2-Nitroanisole

Materials:

-

2-Nitroanisole

-

Chlorosulfonic acid

-

Ice

-

Water

-

Sodium bicarbonate solution (optional, for washing)

Procedure:

-

In a fume hood, carefully add 2-nitroanisole dropwise to an excess of ice-cold chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, so proper ventilation and temperature control are crucial.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period to ensure complete reaction.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent or by washing with a dilute sodium bicarbonate solution followed by water.

-

Dry the purified this compound under vacuum.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the sulfonyl chloride functional group, which is a potent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of diverse compound libraries for drug discovery.[1]

Synthesis of Sulfonamides

The reaction of this compound with an amine is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Applications in Medicinal Chemistry

Sulfonamides are a prominent class of compounds in drug discovery, known for a wide range of biological activities. The "sulfa" drugs were among the first effective antibacterial agents.[3] Modern drug development continues to utilize the sulfonamide scaffold for various therapeutic targets.

-

Antibacterial Agents: The synthesis of novel sulfonamide derivatives remains a strategy to combat antibiotic resistance. By incorporating the 4-methoxy-3-nitrophenylsulfonyl moiety into different molecular frameworks, researchers can explore new antibacterial agents.[1][4]

-

Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer. The sulfonamide group can act as a hydrogen bond donor and acceptor, making it a valuable pharmacophore in the design of kinase inhibitors.[5] The use of this compound allows for the systematic modification of lead compounds to improve their potency and selectivity.

-

Other Therapeutic Areas: The versatility of the sulfonamide group extends to other areas of drug discovery, including the development of antiviral agents, and inhibitors of various enzymes. The specific substitution pattern of this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[6][7]

Spectral Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methoxy group would appear as a singlet.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the three substituents.

Expected IR Spectral Data

The infrared spectrum would exhibit characteristic absorption bands for the sulfonyl chloride, nitro, and methoxy functional groups. Key expected peaks include:

-

S=O stretching (sulfonyl chloride): Strong absorptions around 1370 cm⁻¹ and 1180 cm⁻¹.

-

N=O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C-O stretching (methoxy group): Absorption in the region of 1250-1000 cm⁻¹.

Expected Mass Spectrometry Data

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (251.65 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom and the sulfonyl group.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrochloric acid. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its versatile reactivity allows for the efficient synthesis of a wide range of sulfonamide derivatives, which are a cornerstone of many therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their pursuit of novel and effective pharmaceuticals.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]

- 6. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 4-methoxy-3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on 4-methoxy-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C7H6ClNO5S[1][2][3] |

| Molecular Weight | 251.65 g/mol [1] |

| Alternative Molecular Weight | 251.64 g/mol [2] |

Logical Relationship of Molecular Descriptors

The following diagram illustrates the relationship between the compound's name and its fundamental molecular descriptors.

Caption: Relationship between compound name, formula, and molecular weight.

This technical summary provides the core data required for the effective use of this compound in a research and development setting. No experimental protocols were cited in the provided information.

References

Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride from 4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride from 4-methoxybenzenesulfonyl chloride. The document details the chemical principles, a representative experimental protocol, and relevant data for this important chemical transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The introduction of a nitro group onto the aromatic ring of 4-methoxybenzenesulfonyl chloride modifies its electronic properties and provides a handle for further functionalization. This guide outlines the nitration of 4-methoxybenzenesulfonyl chloride, a key step in accessing this versatile building block.

The synthesis involves the electrophilic aromatic substitution of 4-methoxybenzenesulfonyl chloride. The methoxy group is a strong activating group and is ortho-, para- directing, while the sulfonyl chloride group is a deactivating group and is meta- directing. In this case, the nitration is directed to the position ortho to the methoxy group and meta to the sulfonyl chloride group, which is the 3-position of the benzene ring.

Reaction Scheme and Mechanism

The overall reaction is the nitration of 4-methoxybenzenesulfonyl chloride to yield this compound. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

Where Ar represents the benzene ring.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich aromatic ring of 4-methoxybenzenesulfonyl chloride then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 39-42 | 173 (14 mmHg) |

| This compound | C₇H₆ClNO₅S | 251.64 | Not available | Not available |

Note: Precise yield and reaction time can vary depending on the specific reaction conditions and scale.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the nitration of aromatic compounds and should be adapted and optimized as necessary.

4.1. Materials and Reagents

-

4-methoxybenzenesulfonyl chloride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric amount of fuming nitric acid to a calculated volume of concentrated sulfuric acid. The mixture should be kept cold during the addition.

-

Reaction: To a separate reaction flask, add 4-methoxybenzenesulfonyl chloride. Cool the flask in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-methoxybenzenesulfonyl chloride, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product under vacuum.

4.3. Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A suitable solvent for recrystallization is ethanol. The crude product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the position of the nitro group.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches), nitro group (N-O stretches), and methoxy group (C-O stretch).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final product.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Reaction Pathway

Caption: Reaction pathway for the nitration of 4-methoxybenzenesulfonyl chloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Profile of 4-methoxy-3-nitrobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-methoxy-3-nitrobenzenesulfonyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes comprehensive, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-2 |

| ~7.8 - 8.0 | dd | 1H | H-6 |

| ~7.2 - 7.4 | d | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-4 |

| ~148 - 151 | C-3 |

| ~135 - 138 | C-1 |

| ~130 - 133 | C-6 |

| ~125 - 128 | C-2 |

| ~115 - 118 | C-5 |

| ~56 - 58 | -OCH₃ |

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600 - 1580 | Strong | Aromatic C=C stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1450 - 1400 | Medium | Aromatic C=C stretch |

| ~1380 - 1360 | Strong | S=O asymmetric stretch (SO₂Cl) |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1180 - 1160 | Strong | S=O symmetric stretch (SO₂Cl) |

| ~1280 - 1240 | Strong | Aryl-O stretch |

| ~600 - 500 | Strong | C-S stretch |

| ~580 - 560 | Strong | S-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 251/253 | [M]⁺ | Molecular ion peak with isotopic pattern for ³⁵Cl and ³⁷Cl. |

| 216 | [M-Cl]⁺ | Loss of chlorine radical. |

| 186 | [M-SO₂Cl]⁺ | Loss of sulfonyl chloride group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of 0-12 ppm.

-

Set the number of scans to 16 or 32 for good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR sampling accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The resolution should be set to 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for solutions).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and compound.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-methoxy-3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 4-methoxy-3-nitrobenzenesulfonyl chloride, a molecule of interest in organic synthesis and medicinal chemistry. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride moiety. This document details these electronic effects through quantitative data, outlines a representative experimental protocol for its synthesis, and provides visualizations to clarify key concepts.

Core Concepts: Opposing Electronic Influences

This compound presents a classic example of a disubstituted aromatic system with competing electronic effects. The methoxy (-OCH₃) group at position 4 is a strong electron-donating group (EDG) through resonance (+R effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Conversely, the nitro (-NO₂) group at position 3 is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect).

The overall electron density of the aromatic ring and the reactivity of the sulfonyl chloride functional group are a direct consequence of the balance between these opposing forces. The sulfonyl chloride group itself is a strong electron-withdrawing group, further depleting electron density from the ring.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acid derivatives and provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta (σm) and para (σp) positions.

| Substituent | Position on Benzene Ring | Hammett Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | meta | +0.12 | Weakly Electron-Withdrawing (Inductive) |

| Methoxy (-OCH₃) | para | -0.27 | Strongly Electron-Donating (Resonance)[1] |

| Nitro (-NO₂) | meta | +0.71 | Strongly Electron-Withdrawing (Inductive & Resonance) |

| Nitro (-NO₂) | para | +0.78 | Strongly Electron-Withdrawing (Inductive & Resonance)[1] |

In this compound, the methoxy group is para to the sulfonyl chloride group, and the nitro group is meta. Therefore, the electron-donating resonance effect of the methoxy group and the electron-withdrawing inductive and resonance effects of the nitro group are the primary determinants of the electronic environment of the benzene ring.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 |

| ~7.9 | dd | 1H | H-6 |

| ~7.2 | d | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~148 | C-3 |

| ~135 | C-1 |

| ~130 | C-6 |

| ~125 | C-2 |

| ~115 | C-5 |

| ~57 | -OCH₃ |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1530, ~1350 | N-O stretch (nitro group) |

| ~1370, ~1180 | S=O stretch (sulfonyl chloride) |

| ~1270, ~1020 | C-O stretch (methoxy group) |

Experimental Protocols

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-nitroanisole. The following is a representative experimental protocol based on established methods for similar transformations.

Synthesis of this compound

Materials:

-

2-Nitroanisole

-

Chlorosulfonic acid

-

Thionyl chloride (optional, but can improve yield)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (or other suitable base for washing)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

In a fume hood, carefully add 2-nitroanisole dropwise to an excess of stirred, ice-cold chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5 of anisole to acid is common). Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

(Optional) Cool the reaction mixture to room temperature and add thionyl chloride dropwise. Heat the mixture gently (e.g., 50-60 °C) for an additional 1-2 hours to convert any remaining sulfonic acid to the sulfonyl chloride.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizing Electronic Effects and Synthesis

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Figure 1: Interplay of electron-donating and withdrawing effects.

Figure 2: General experimental workflow for synthesis.

Figure 3: Logical relationship of substituent effects on reactivity.

References

An In-depth Technical Guide to the Reaction Mechanisms of Sulfonyl Chlorides with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms governing the interaction of sulfonyl chlorides with a diverse range of nucleophiles. Sulfonyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry, for the construction of sulfonamides and sulfonate esters. A thorough understanding of their reaction mechanisms is paramount for reaction optimization, predicting outcomes, and designing novel synthetic methodologies. This document delves into the principal pathways, presents quantitative kinetic data, outlines detailed experimental protocols for key transformations, and provides visual representations of the mechanistic and experimental frameworks.

Core Reaction Mechanisms

The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. Nucleophilic attack on this sulfur center can proceed through two primary mechanistic pathways: a direct displacement mechanism and an elimination-addition pathway involving a sulfene intermediate.

Sulfonyl-Transfer Mechanism (Addition-Elimination/SN2-like)

The most common pathway for the reaction of sulfonyl chlorides with nucleophiles is a sulfonyl-transfer mechanism. This pathway is often described as analogous to an SN2 reaction at a carbon center, though it is more accurately depicted as a concerted process or one involving a very transient pentacoordinate intermediate.[1][2]

The reaction is initiated by the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state or a short-lived intermediate.[1] The reaction concludes with the expulsion of the chloride ion, a good leaving group, to yield the final sulfonated product. This mechanism is prevalent in reactions with a wide array of nucleophiles, including amines, alcohols, and water.[3]

The reactivity of arenesulfonyl chlorides in this pathway is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.[4] This relationship can be quantified using the Hammett equation, which typically shows a positive ρ (rho) value for these reactions, indicating a buildup of negative charge in the transition state.[5][6]

Diagram of the Sulfonyl-Transfer Mechanism:

Caption: General sulfonyl-transfer mechanism.

Elimination-Addition Mechanism (via Sulfene Intermediate)

For alkanesulfonyl chlorides possessing at least one α-hydrogen, an alternative E2-like elimination-addition mechanism can operate, particularly in the presence of a strong base.[7] This pathway involves the deprotonation of the α-carbon by a base to form a highly reactive intermediate known as a sulfene (RCH=SO2).[6] The sulfene then rapidly undergoes addition by a nucleophile to furnish the final product.

The formation of a sulfene intermediate is often invoked to explain the products observed in reactions of alkanesulfonyl chlorides with tertiary amines. Kinetic evidence for the existence of sulfenes includes the observation of reaction rates that are dependent on the concentration of the sulfonyl chloride and the base, but independent of the concentration of the trapping nucleophile under certain conditions.[8] Deuterium labeling studies have also been instrumental in confirming the presence of this pathway.

Diagram of the Elimination-Addition Mechanism:

Caption: Formation and trapping of a sulfene intermediate.

Quantitative Data Presentation

The following tables summarize key quantitative data from the literature, providing insights into the factors influencing the reactivity of sulfonyl chlorides.

Table 1: Hammett Correlation Data for the Reaction of Substituted Benzenesulfonyl Chlorides

| Nucleophile/Solvent | ρ (rho) value | Reference |

| Aniline/Methanol | +1.14 to +0.44 | [6] |

| Alkaline Hydrolysis/Water | +1.564 | [5] |

| Chloride Exchange/Acetonitrile | +2.02 | [9] |

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzene ring.

Table 2: Kinetic Isotope Effects (KIEs) in Sulfonyl Chloride Reactions

| Reaction | kH/kD | Interpretation | Reference | | :--- | :--- | :--- | | Solvolysis of trans-β-styrenesulfonyl chloride in H2O/D2O | 1.46 | Involvement of water in the rate-determining step |[10] | | Solvolysis of trans-β-styrenesulfonyl chloride in MeOH/MeOD | 1.76 | Involvement of methanol in the rate-determining step |[10] | | Sulfonylation of benzene with p-toluenesulfonyl chloride (AlCl3 catalyzed) | 1.5 - 3.3 | C-H bond cleavage is partially rate-determining |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfonyl chlorides.

General Procedure for the Synthesis of Sulfonamides

This protocol describes a standard method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.

Materials:

-

Appropriate sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Base (e.g., pyridine, triethylamine, or aqueous NaOH) (1.5 - 2.0 eq)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

If using an organic base like pyridine or triethylamine, add it to the amine solution.

-

Dissolve the sulfonyl chloride in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous MgSO4 or NaSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the pure sulfonamide.

Diagram of Sulfonamide Synthesis Workflow:

Caption: Experimental workflow for sulfonamide synthesis.

General Procedure for the Synthesis of Sulfonate Esters

This protocol outlines a typical procedure for the synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride, a reaction often used to convert the hydroxyl group into a good leaving group.[11]

Materials:

-

Alcohol (1.0 eq)

-

Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 - 1.5 eq)

-

Pyridine (as both solvent and base) or another suitable solvent (e.g., DCM) with a tertiary amine base (e.g., triethylamine)

-

Ice bath

-

Diethyl ether or ethyl acetate for extraction

-

1M HCl, saturated aqueous NaHCO3, and brine for washing

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the alcohol in pyridine or a suitable solvent with a tertiary amine base in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Add the sulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 5-10 °C.

-

After the addition is complete, continue stirring at 0 °C for 1-2 hours, and then allow the reaction to proceed at room temperature or as required, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts sequentially with cold 1M HCl (to remove pyridine/tertiary amine), saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or NaSO4, filter, and remove the solvent under reduced pressure.

-

The crude sulfonate ester is often used in the next step without further purification, but can be purified by recrystallization or chromatography if necessary.

Diagram of Sulfonate Ester Synthesis Workflow:

Caption: Experimental workflow for sulfonate ester synthesis.

Protocol for Kinetic Analysis of Arenesulfonyl Chloride Solvolysis

This protocol describes a method to determine the rate of solvolysis of an arenesulfonyl chloride, which can be adapted to study the effects of substituents, solvent, and temperature. The reaction is monitored by measuring the production of HCl.

Materials:

-

Arenesulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Solvent system (e.g., aqueous ethanol)

-

Standardized NaOH solution (e.g., 0.01 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipettes, and Erlenmeyer flasks

Procedure:

-

Prepare a stock solution of the arenesulfonyl chloride in a suitable non-reactive solvent like acetone.

-

In an Erlenmeyer flask thermostated in a constant temperature bath, place a known volume of the desired solvent mixture (e.g., 55:45 water/ethanol).

-

Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).

-

Add a precise, small volume of the standardized NaOH solution from a burette until the solution turns blue (basic). Record this initial volume.

-

Initiate the reaction by adding a known, small volume of the arenesulfonyl chloride stock solution to the flask. This is time zero (t=0).

-

Start a timer and record the time it takes for the blue color to disappear (i.e., for the produced HCl to neutralize the added NaOH).

-

Immediately add another precise aliquot of the NaOH solution and record the time for the color to change back to yellow.

-

Repeat this process for 7-10 data points.

-

The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[RSO2Cl] vs. time for a first-order reaction).

Diagram of Kinetic Analysis Workflow:

Caption: Workflow for kinetic analysis of solvolysis.

Conclusion

The reactions of sulfonyl chlorides with nucleophiles are governed by well-defined mechanistic principles, primarily the sulfonyl-transfer and elimination-addition pathways. The choice of mechanism is dictated by the structure of the sulfonyl chloride, the nature of the nucleophile and base, and the reaction conditions. A comprehensive understanding of these mechanisms, supported by quantitative kinetic data and robust experimental protocols, is essential for professionals in chemical research and drug development to effectively utilize this versatile class of reagents. The information and procedures outlined in this guide serve as a foundational resource for the rational design and execution of syntheses involving sulfonyl chlorides.

References

- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. periodicchemistry.com [periodicchemistry.com]

- 11. amherst.edu [amherst.edu]

The Nitro Group's Crucial Role in the Reactivity of Benzenesulfonyl Chlorides: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of nitro groups onto the benzene ring of benzenesulfonyl chlorides profoundly influences their reactivity, a characteristic that has been extensively leveraged in organic synthesis, particularly within the realm of pharmaceutical development. The potent electron-withdrawing nature of the nitro moiety significantly enhances the electrophilicity of the sulfonyl sulfur, thereby accelerating reactions with nucleophiles. This guide provides a comprehensive analysis of the electronic and steric effects of the nitro group on the reactivity of benzenesulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Electronic Effects of the Nitro Group: A Quantitative Perspective

The primary influence of the nitro group on the reactivity of benzenesulfonyl chlorides is its strong electron-withdrawing effect (-I and -R effects). This effect depletes electron density from the benzene ring and, consequently, from the sulfonyl chloride moiety. This heightened electrophilicity of the sulfur atom renders it more susceptible to nucleophilic attack, leading to faster reaction rates compared to unsubstituted benzenesulfonyl chloride.

The position of the nitro group on the aromatic ring—ortho, meta, or para—subtly yet significantly modulates this electronic influence. The para- and ortho-positions allow for direct resonance delocalization of the negative charge in the transition state of nucleophilic attack, leading to a more pronounced rate enhancement. The meta-position, however, exerts its influence primarily through an inductive effect.

Quantitative insights into these electronic effects can be gleaned from the study of solvolysis reactions, where the sulfonyl chloride reacts with a solvent molecule, such as water. The rates of these reactions are a good indicator of the electrophilicity of the sulfonyl sulfur.

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water

| Substituent | Temperature (°C) | k (s⁻¹) x 10⁴ |

| 4-Nitro | 15 | 9.373 |

| 3-Nitro | 15 | 7.447 |

| Unsubstituted (H) | 15 | 11.04 |

| 4-Methoxy | 15 | 23.89 |

| 4-Methyl | 15 | 13.57 |

| 4-Bromo | 15 | 7.447 |

Data sourced from kinetic studies on the hydrolysis of benzenesulfonyl chlorides.

The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a powerful tool for quantifying these effects. The positive ρ-value of +1.564 for the alkaline hydrolysis of substituted benzenesulfonyl chlorides indicates that electron-withdrawing groups, such as the nitro group, accelerate the reaction.

The Ortho Effect: Steric Hindrance and Intramolecular Interactions

While the ortho-nitro group exerts a strong electron-withdrawing effect similar to its para-counterpart, its close proximity to the reaction center introduces steric hindrance. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate, especially with larger nucleophiles. However, the ortho-nitro group can also participate in intramolecular interactions, which may influence the reaction mechanism and rate. For instance, in some cases, the ortho-nitro group has been observed to act as an intramolecular nucleophilic assistant.

Reaction Mechanisms: A Deeper Dive

The reaction of benzenesulfonyl chlorides with nucleophiles, such as amines and alcohols, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. For the hydrolysis of benzenesulfonyl chlorides, an Sₙ2-like mechanism is favored, involving a trigonal bipyramidal transition state.

// Reactants Reactants [label="Benzenesulfonyl\nChloride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(e.g., Amine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Transition State TS [label="Trigonal Bipyramidal\nTransition State", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Products [label="Sulfonamide\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Chloride Ion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Arrows Reactants -> TS [label="Nucleophilic Attack"]; Nucleophile -> TS; TS -> Products [label="Leaving Group Departure"]; TS -> LeavingGroup; } dot Caption: Generalized Sₙ2 reaction mechanism for benzenesulfonyl chlorides.

The presence of a nitro group, by increasing the electrophilicity of the sulfur atom, facilitates the formation of the transition state, thus increasing the reaction rate.

Experimental Protocols: A Practical Guide

A detailed understanding of the reactivity of nitro-substituted benzenesulfonyl chlorides is best achieved through kinetic studies. Below is a representative experimental protocol for determining the rate of aminolysis.

Objective: To determine the second-order rate constant for the reaction of a nitro-substituted benzenesulfonyl chloride with a primary amine.

Materials:

-

Nitro-substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer

-

Thermostatted cuvette holder

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the nitro-substituted benzenesulfonyl chloride in the anhydrous solvent of a known concentration (e.g., 0.1 M).

-

Prepare a series of stock solutions of the primary amine in the same solvent with varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).

-

-

Kinetic Measurements:

-

Set the UV-Vis spectrophotometer to a wavelength where the product (sulfonamide) has a significant absorbance and the reactants have minimal absorbance.

-

Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

In a cuvette, mix a known volume of the amine solution with the solvent.

-

Initiate the reaction by adding a small, known volume of the benzenesulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.

-

Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

Under pseudo-first-order conditions (amine in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

-

Repeat the experiment for each concentration of the amine.

-

Plot k_obs versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.

-

// Nodes Prep [label="Prepare Stock Solutions\n(Benzenesulfonyl Chloride & Amine)"]; Setup [label="Spectrophotometer Setup\n(Wavelength, Temperature)"]; Mixing [label="Mix Reactants\nin Cuvette"]; Measure [label="Record Absorbance\nvs. Time"]; Analysis [label="Data Analysis\n(Calculate k_obs)"]; Plot [label="Plot k_obs vs. [Amine]\n(Determine k₂)"];

// Edges Prep -> Setup; Setup -> Mixing; Mixing -> Measure; Measure -> Analysis; Analysis -> Plot; } dot Caption: Experimental workflow for kinetic analysis of aminolysis.

Application in Drug Development: The Synthesis of Kinase Inhibitors

The enhanced reactivity and utility as a protective group make nitro-substituted benzenesulfonyl chlorides valuable reagents in the synthesis of complex pharmaceutical compounds. A prominent application is in the development of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.

Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a major focus of drug discovery.

Many of these inhibitors feature a sulfonamide moiety, which can be readily introduced using a nitro-substituted benzenesulfonyl chloride. The nitro group can later be reduced to an amine, providing a handle for further molecular elaboration to optimize potency and selectivity.

EGFR and VEGFR Signaling Pathways

Two important families of receptor tyrosine kinases in oncology are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

// Nodes EGF [label="EGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="EGFR Inhibitor\n(e.g., Gefitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; EGFR -> Dimerization; Dimerization -> RAS -> RAF -> MEK -> ERK -> Proliferation; Inhibitor -> EGFR [label="Blocks ATP Binding", style=dashed, color="#EA4335"]; } dot Caption: Simplified EGFR signaling pathway and point of inhibition.

// Nodes VEGF [label="VEGF\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse]; PLCg [label="PLCγ"]; PKC [label="PKC"]; MAPK [label="MAPK Pathway"]; Angiogenesis [label="Angiogenesis\n(Blood Vessel Formation)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="VEGFR Inhibitor\n(e.g., Sorafenib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR; VEGFR -> Dimerization; Dimerization -> PLCg -> PKC -> MAPK -> Angiogenesis; Inhibitor -> VEGFR [label="Blocks ATP Binding", style=dashed, color="#EA4335"]; } dot Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

The nitro group is a powerful tool for modulating the reactivity of benzenesulfonyl chlorides. Its strong electron-withdrawing properties significantly enhance the electrophilicity of the sulfonyl group, facilitating reactions with a wide range of nucleophiles. This enhanced reactivity, coupled with the synthetic versatility of the nitro group itself, has made nitro-substituted benzenesulfonyl chlorides indispensable reagents in modern organic synthesis, particularly in the construction of complex bioactive molecules for drug discovery. A thorough understanding of the electronic and steric effects of the nitro group, as outlined in this guide, is essential for researchers and scientists aiming to leverage these reactive intermediates in the development of novel therapeutics.

References

The Advent and Evolution of Nitro-substituted Benzenesulfonyl Chlorides: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and critical applications of nitro-substituted benzenesulfonyl chlorides, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the history, synthesis, and applications of nitro-substituted benzenesulfonyl chlorides. From their early discovery in the context of saccharin chemistry to their indispensable role in modern drug synthesis, these reagents have become fundamental tools in the arsenal of organic chemists. This document details the key historical milestones, provides structured data on their synthesis, outlines experimental protocols for their preparation and use, and visualizes key chemical pathways.

I. A Historical Journey: From Sweet Discovery to Essential Reagents

The story of nitro-substituted benzenesulfonyl chlorides is intrinsically linked to the serendipitous discovery of saccharin in 1879 by Constantin Fahlberg and Ira Remsen. While investigating the oxidation of o-toluenesulfonamide, they unknowingly synthesized the intensely sweet compound. This discovery spurred further research into benzenesulfonic acid derivatives and their reactions.

The first synthesis of a nitro-substituted benzenesulfonyl chloride can be traced back to the early 20th century. In 1913, Zincke reported the preparation of p-nitrobenzenesulfonyl chloride . This was followed by the work of Fierz in 1929, who described the synthesis of o-nitrobenzenesulfonyl chloride . These early preparations laid the groundwork for the widespread use of these compounds as versatile intermediates in organic synthesis. Their utility was significantly amplified with the discovery of sulfonamide antibiotics, where p-nitrobenzenesulfonyl chloride became a key precursor to sulfanilamide and its derivatives.

II. Synthesis and Properties: A Tabular Overview

The synthesis of nitro-substituted benzenesulfonyl chlorides is typically achieved through the chlorosulfonation of nitrobenzene or the oxidation of corresponding dinitrophenyl disulfides. The choice of starting material and reaction conditions dictates the isomeric purity and yield of the final product. The following tables summarize key quantitative data for the synthesis of the ortho, meta, and para isomers.

| Isomer | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| o-Nitrobenzenesulfonyl chloride | 2,2'-Dinitrodiphenyl disulfide | Cl₂, conc. HCl, conc. HNO₃ | 70°C | ~80 | 63-67 | Fierz, 1929 |

| m-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 112°C, then 70°C | 96.3 | 59-61 | Patent Data |

| p-Nitrobenzenesulfonyl chloride | 4,4'-Dinitrodiphenyl disulfide | Cl₂ (moist), Glacial acetic acid | Not specified | Low | 76-79 | Zincke, 1913 |

| p-Nitrobenzenesulfonyl chloride | p-Nitrochlorobenzene | Na₂S, S; then Cl₂, SOCl₂ | Multi-step | High | 76-79 | Patent Data |

III. Key Applications in Drug Discovery and Development

Nitro-substituted benzenesulfonyl chlorides are pivotal reagents in the pharmaceutical industry, primarily in the synthesis of sulfonamide drugs and as protecting groups in peptide synthesis.

Synthesis of Sulfonamide Antibiotics

The development of sulfonamide drugs in the 1930s marked a revolution in medicine. p-Nitrobenzenesulfonyl chloride is a crucial intermediate in the synthesis of sulfanilamide, the parent compound of this class of antibiotics. The nitro group is reduced to an amine in a later step of the synthesis.

The Nosyl Protecting Group in Peptide Synthesis

The o-nitrobenzenesulfonyl (nosyl or Ns) and p-nitrobenzenesulfonyl (nosyl or Ns) groups are widely used as protecting groups for amines in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The nosyl group is stable to acidic conditions used for the removal of Boc protecting groups and can be selectively cleaved under mild, neutral conditions using a thiol nucleophile, making it an orthogonal protecting group. This orthogonality is highly valuable in the synthesis of complex peptides and other nitrogen-containing natural products.

Modern Drug Synthesis

The utility of nitrobenzenesulfonyl chlorides extends to the synthesis of modern pharmaceuticals. For instance, p-nitrobenzenesulfonyl chloride is a key reagent in the synthesis of the HIV protease inhibitors Darunavir and Amprenavir . In these syntheses, it is used to introduce the sulfonamide moiety, which is critical for the drug's binding to the viral protease.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving nitro-substituted benzenesulfonyl chlorides.

Protocol 1: Synthesis of p-Nitrobenzenesulfonyl Chloride from 4,4'-Dinitrodiphenyl Disulfide

Materials:

-

4,4'-Dinitrodiphenyl disulfide

-

Dichloroethane

-

Water

-

Chlorine gas (Cl₂)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 4,4'-dinitrodiphenyl disulfide, dichloroethane, and water is heated.

-

Chlorine gas is bubbled through the heated mixture. The reaction is maintained at a constant temperature for 30 minutes and then cooled to 30°C.

-

The reaction mixture is cooled to 40°C, and DMF is added, followed by the dropwise addition of thionyl chloride. The mixture is then maintained at this temperature for 3 hours.

-

After the reaction is complete, the mixture is poured into ice water with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield p-nitrobenzenesulfonyl chloride.

Protocol 2: Synthesis of a Sulfonamide from p-Nitrobenzenesulfonyl Chloride

Materials:

-

p-Nitrobenzenesulfonyl chloride

-

Primary or secondary amine

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

Procedure:

-

The amine is dissolved in dichloromethane, and the base (1.2 equivalents) is added.

-

The solution is cooled to 0°C in an ice bath.

-

p-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

-

The crude product is purified by recrystallization or column chromatography.

Protocol 3: Deprotection of a Nosyl-Protected Amine

Materials:

-

Nosyl-protected amine

-

Thiophenol or other thiol

-

Potassium carbonate or other base

-

N,N-Dimethylformamide (DMF) or acetonitrile (solvent)

Procedure:

-

The nosyl-protected amine is dissolved in the chosen solvent.

-

The base (e.g., potassium carbonate, 3 equivalents) and the thiol (e.g., thiophenol, 2 equivalents) are added.

-

The mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the deprotected amine.

V. Visualizing Key Pathways

The following diagrams, generated using the DOT language, illustrate important logical and experimental workflows related to nitro-substituted benzenesulfonyl chlorides.

Caption: A workflow for the synthesis of sulfonamide drugs.

Caption: The mechanism of nosyl group deprotection.

Methodological & Application

Application Note: Synthesis and Potential Applications of N-Substituted 4-Methoxy-3-nitrobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides using 4-methoxy-3-nitrobenzenesulfonyl chloride as a key intermediate. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. This protocol offers a general method for the preparation of a diverse library of sulfonamide derivatives for screening and drug discovery programs. Additionally, potential biological targets and signaling pathways associated with this class of compounds are discussed, providing a rationale for their further investigation as therapeutic agents.

Introduction

The sulfonamide functional group is a cornerstone in drug design and development, featured in a variety of clinically approved drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties. The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The specific starting material, this compound, provides a scaffold that can be readily diversified by reaction with a wide array of amines, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring can influence the physicochemical properties and biological activity of the resulting sulfonamides.

General Principles of Synthesis

The synthesis of N-substituted 4-methoxy-3-nitrobenzenesulfonamides involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Reaction:

Commonly used bases include tertiary amines such as triethylamine or pyridine, or an aqueous solution of a weak inorganic base like sodium carbonate. The choice of solvent depends on the solubility of the reactants, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being common options. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup followed by purification via recrystallization or column chromatography.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Triethylamine (or other suitable base)

-

Anhydrous Dichloromethane (DCM) (or other suitable solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography (if necessary)

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Addition: Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Alternatively, if the product is an oil or if recrystallization is ineffective, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point for solid compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-aryl-nitrobenzenesulfonamides, which are structurally similar to the target compounds. This data can be used as a benchmark for optimizing the synthesis of sulfonamides from this compound.

| Entry | Amine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |

| 1 | p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.8 | 182-183 |

| 2 | p-Anisidine | 3-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.7 | 133-134 |

| 3 | p-Anisidine | 2-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.8 | 85-86 |

Data adapted from a study on the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.[1]

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted 4-methoxy-3-nitrobenzenesulfonamides.

Potential Biological Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are well-established antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its inhibition leads to bacteriostasis.

Caption: Proposed mechanism of antibacterial action via inhibition of dihydropteroate synthase.

Potential Biological Signaling Pathway: Inhibition of Carbonic Anhydrase in Tumor Cells

Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation.